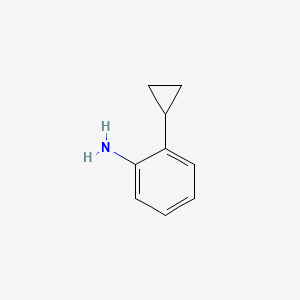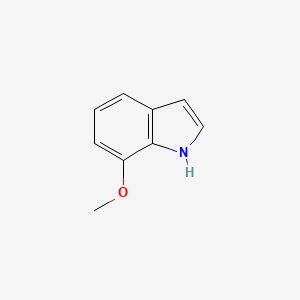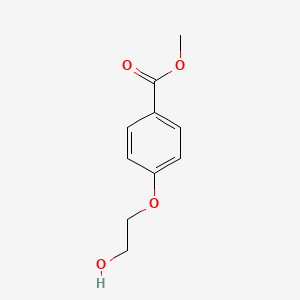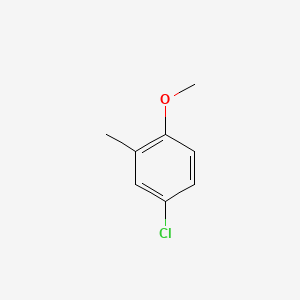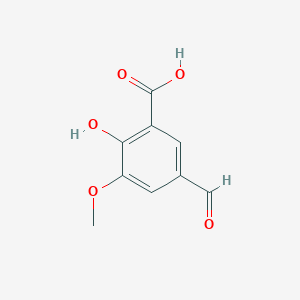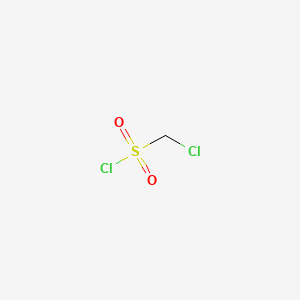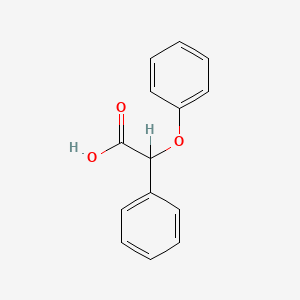
Ácido 2-fenoxi-2-fenilacético
Descripción general
Descripción
2-Phenoxy-2-phenylacetic acid (PPAA) is a synthetic compound that has been widely used in scientific research applications. It is a white crystalline powder that has a molecular weight of 248.28 g/mol. PPAA is a derivative of phenylacetic acid and has a phenoxy group attached to the phenyl ring.
Aplicaciones Científicas De Investigación
Agentes antiinflamatorios
“Derivados del ácido 2-fenoxi-2-fenilacético” se han estudiado por su potencial como inhibidores selectivos de COX-2 . COX-2 juega un papel clave en la conversión del ácido araquidónico en prostaglandinas, convirtiéndolo en un objetivo importante para el tratamiento de la inflamación . Los inhibidores selectivos de COX-2 han marcado una nueva fase en el tratamiento de la inflamación, proporcionando una eficacia significativa mientras reducen los efectos secundarios negativos .
Efectos analgésicos
Los compuestos derivados del “ácido 2-fenoxi-2-fenilacético” se han analizado a fondo por sus efectos analgésicos . Esto los convierte en candidatos potenciales para el desarrollo de nuevos analgésicos .
Cambios histológicos
Estos compuestos se han estudiado por sus efectos sobre los cambios histológicos . Esta investigación podría conducir a una mejor comprensión de cómo estos compuestos interactúan con los tejidos biológicos .
Propiedades toxicológicas
Las propiedades toxicológicas de los derivados del “ácido 2-fenoxi-2-fenilacético” se han examinado . Comprender estas propiedades es crucial para evaluar el perfil de seguridad de estos compuestos .
Función renal y estomacal
Estos compuestos se han evaluado por sus efectos sobre la función renal y estomacal . Esto podría conducir a nuevas ideas sobre cómo estos compuestos afectan a estos órganos vitales .
Enzimas hepáticas
Se ha medido el impacto de estos compuestos en las enzimas hepáticas AST y ALT . Esta información es valiosa para comprender los posibles efectos hepatotóxicos de estos compuestos .
Indicadores renales
Se han estudiado los efectos de estos compuestos sobre los indicadores renales, como la creatinina y la urea . Esta investigación podría conducir a una mejor comprensión de cómo estos compuestos afectan la función renal .
Síntesis química
El “ácido 2-fenoxi-2-fenilacético” se utiliza en la síntesis química de varios compuestos orgánicos . Su estructura única lo convierte en un material de partida valioso en química orgánica .
Mecanismo De Acción
Target of Action
2-Phenoxy-2-phenylacetic acid is a phenolic compound, and phenolic compounds are known to exhibit antioxidant activity . The primary targets of 2-Phenoxy-2-phenylacetic acid are likely to be reactive oxygen species (ROS) in the body, which it neutralizes, thereby preventing oxidative stress .
Mode of Action
It is known that phenolic compounds like 2-phenoxy-2-phenylacetic acid can donate a hydrogen atom to ros, neutralizing them and preventing them from causing cellular damage . This is similar to the action of other phenolic antioxidants.
Biochemical Pathways
The biochemical pathways affected by 2-Phenoxy-2-phenylacetic acid are likely related to its antioxidant activity. By neutralizing ROS, it can prevent oxidative damage to cellular components such as lipids, proteins, and DNA . This can have downstream effects on a variety of biochemical pathways, potentially influencing processes such as cell signaling, gene expression, and apoptosis .
Pharmacokinetics
It is known that phenolic compounds can be absorbed into the body through both the skin and the lungs . Once in the body, they are rapidly metabolized, primarily into phenoxyacetic acid . After multiple doses, the levels of 2-Phenoxy-2-phenylacetic acid and its metabolites decrease, likely due to the induction of metabolizing enzymes .
Result of Action
The primary result of the action of 2-Phenoxy-2-phenylacetic acid is likely to be a reduction in oxidative stress. By neutralizing ROS, it can prevent oxidative damage to cellular components, potentially protecting against conditions associated with oxidative stress, such as aging, cancer, cardiovascular disease, and neurodegenerative disorders .
Action Environment
The action of 2-Phenoxy-2-phenylacetic acid can be influenced by a variety of environmental factors. For example, the presence of other antioxidants can enhance its activity, while factors that increase ROS production, such as exposure to radiation or certain toxins, can increase the demand for its antioxidant action . The pH of the environment can also influence its activity, as the ability of phenolic compounds to donate hydrogen atoms is pH-dependent .
Análisis Bioquímico
Biochemical Properties
2-Phenoxy-2-phenylacetic acid plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the bacterial phenylacetic acid catabolic pathway, which includes 12 enzymes and a transcriptional regulator . These interactions are crucial for biofilm formation and antimicrobial activity. The compound’s interactions with these enzymes facilitate the degradation of aromatic components, making it a valuable tool in metabolic engineering and antimicrobial drug development.
Cellular Effects
2-Phenoxy-2-phenylacetic acid influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound is a central intermediate metabolite involved in the degradation of aromatic components . This degradation process is essential for the bacteria’s ability to utilize various aromatic compounds efficiently. Additionally, the compound’s role in biofilm formation and antimicrobial activity highlights its impact on cellular processes related to pathogenicity and antibiotic resistance.
Molecular Mechanism
The molecular mechanism of 2-Phenoxy-2-phenylacetic acid involves its interactions with specific enzymes and biomolecules. It undergoes ketonic decarboxylation to form ketones and can be condensed with other carboxylic acids to form phenylacetone . These reactions are facilitated by specific enzymes that catalyze the transformation of the compound. The compound’s ability to interact with these enzymes and undergo these transformations is crucial for its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenoxy-2-phenylacetic acid can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under normal storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical research applications.
Dosage Effects in Animal Models
The effects of 2-Phenoxy-2-phenylacetic acid vary with different dosages in animal models. High doses of the compound can induce mitochondrial dysfunction, oxidative stress, and inflammation in various tissues . These adverse effects highlight the importance of determining the appropriate dosage for experimental studies. Lower doses may be effective for studying the compound’s biochemical properties without causing significant toxicity.
Metabolic Pathways
2-Phenoxy-2-phenylacetic acid is involved in several metabolic pathways, particularly in the bacterial degradation of aromatic components. The bacterial phenylacetic acid catabolic pathway includes enzymes that facilitate the compound’s transformation into central intermediate metabolites These pathways are essential for the efficient utilization of aromatic compounds by bacteria
Transport and Distribution
The transport and distribution of 2-Phenoxy-2-phenylacetic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
2-Phenoxy-2-phenylacetic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s localization can affect its activity and function, making it important to study these aspects for a comprehensive understanding of its biochemical properties.
Propiedades
IUPAC Name |
2-phenoxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUKMOCUMIPDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953256 | |
| Record name | Phenoxy(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3117-38-2 | |
| Record name | α-Phenoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, phenoxyphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxy(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxy-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




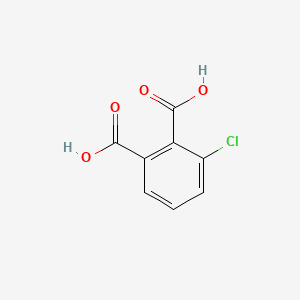
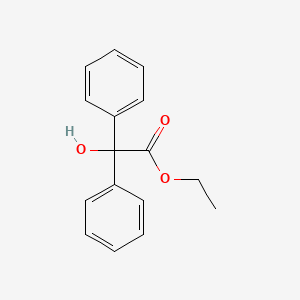

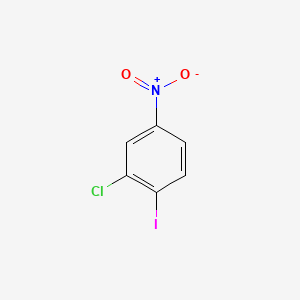


![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)
